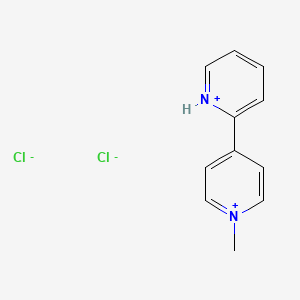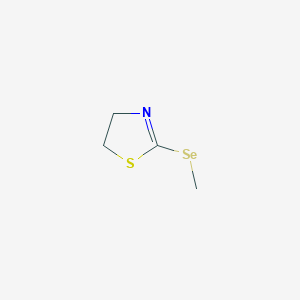![molecular formula C11H13O4P B14323067 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 110220-86-5](/img/structure/B14323067.png)
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one is an organic compound with a complex structure that includes a phospholane ring and an ethenylphenyl group
Preparation Methods
The synthesis of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenylphenyl Group: This can be achieved through the reaction of a suitable phenyl derivative with an ethenylating agent under controlled conditions.
Introduction of the Methoxy Group: The phenyl derivative is then reacted with a methoxylating agent to introduce the methoxy group.
Cyclization to Form the Phospholane Ring: The final step involves the cyclization of the intermediate compound to form the phospholane ring, typically using a phosphorus-containing reagent under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, such as polymers and composites, due to its unique structural properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices, where it serves as a hole-transporting layer.
Biological Studies: The compound is investigated for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its unique electronic structure, which allows for efficient charge transfer.
Comparison with Similar Compounds
Similar compounds to 2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one include other phospholane derivatives and ethenylphenyl-containing compounds. Compared to these, this compound is unique due to its specific combination of functional groups and its ability to form stable, high-performance materials for electronic applications .
Some similar compounds include:
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine: Used in optoelectronic devices.
4-Vinylbenzylglycidyl ether: Another compound with an ethenylphenyl group, used in polymer synthesis.
Properties
CAS No. |
110220-86-5 |
|---|---|
Molecular Formula |
C11H13O4P |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methoxy]-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C11H13O4P/c1-2-10-3-5-11(6-4-10)9-15-16(12)13-7-8-14-16/h2-6H,1,7-9H2 |
InChI Key |
UTWNIQFBNJGIKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COP2(=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


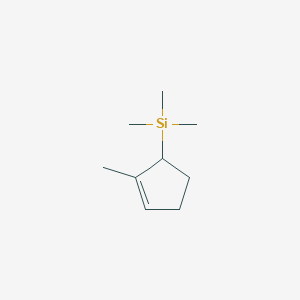
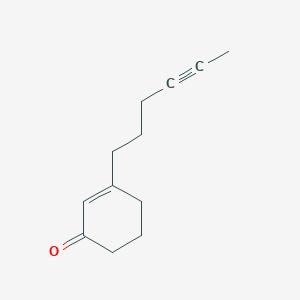
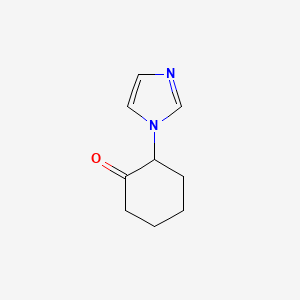
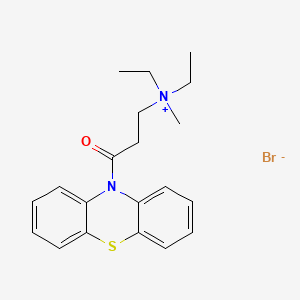
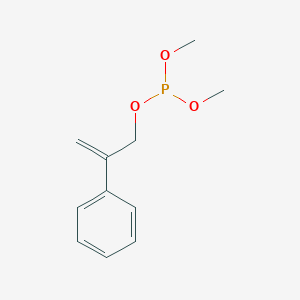
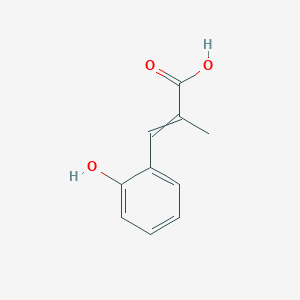
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
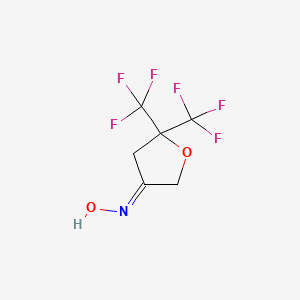
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)
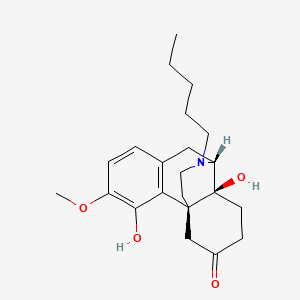

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
